molecular formula C9H8ClNO4 B13983828 Methyl 2-chloro-6-methyl-4-nitrobenzoate CAS No. 116621-19-3

Methyl 2-chloro-6-methyl-4-nitrobenzoate

Cat. No.: B13983828
CAS No.: 116621-19-3
M. Wt: 229.62 g/mol
InChI Key: JROGQAPWAHKCSF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methyl-4-nitrobenzoate is a substituted benzoate ester characterized by a nitro group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position on the aromatic ring. This compound belongs to a class of nitroaromatic esters with applications in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and dye manufacturing. The electron-withdrawing nitro and chloro groups influence its reactivity, stability, and intermolecular interactions, distinguishing it from structurally analogous esters .

Properties

CAS No.

116621-19-3

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

methyl 2-chloro-6-methyl-4-nitrobenzoate

InChI

InChI=1S/C9H8ClNO4/c1-5-3-6(11(13)14)4-7(10)8(5)9(12)15-2/h3-4H,1-2H3

InChI Key

JROGQAPWAHKCSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-methyl-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration, chlorination, and esterification of appropriate starting materials. One common method involves the nitration of 2-chloro-6-methylbenzoic acid, followed by esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-6-methyl-4-nitrobenzoate or 2-thio-6-methyl-4-nitrobenzoate.

    Reduction: The major product is 2-chloro-6-methyl-4-aminobenzoate.

    Ester Hydrolysis: The product is 2-chloro-6-methyl-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-chloro-6-methyl-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-methyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and chlorine groups can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that may exert biological effects or facilitate further chemical transformations.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (EWGs): The nitro (-NO₂) and chloro (-Cl) groups in this compound enhance electrophilicity, making it more reactive toward nucleophilic substitution compared to methoxy-substituted analogues .
  • Hydrogen bonding : Nitro groups act as hydrogen-bond acceptors, influencing crystal packing and solubility. Chloro substituents, being weaker H-bond acceptors than methoxy, may reduce solubility in polar solvents compared to methoxy analogues .

Physicochemical Properties

Property This compound (Inferred) Methyl 5-methoxy-2-nitrobenzoate (Typical) Methyl salicylate (Reference)
Melting Point (°C) 110–115 (estimated) 95–100 -8.6
Solubility in Water Low (due to EWGs and nonpolar methyl) Moderate (methoxy enhances polarity) 0.2 g/L (20°C)
Stability High (EWGs reduce hydrolysis) Moderate Prone to hydrolysis


Key Observations :

  • The chloro and nitro groups increase thermal stability and melting points relative to methoxy-substituted esters due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Reduced solubility in polar solvents compared to methoxy analogues aligns with the lower polarity of chloro versus methoxy substituents .

Biological Activity

Methyl 2-chloro-6-methyl-4-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and effectiveness.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10ClN2O3
  • CAS Number : 190367-56-7

The compound features a nitro group, which is often associated with various biological activities, including antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-methyl-4-nitrobenzoic acid with methanol in the presence of a catalyst. This method has been optimized to yield high purity and good yields, making it suitable for further biological testing.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study reported that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 156.2 to 625 mg/L, indicating its potential as an antibacterial agent .

Bacterial StrainMIC (mg/L)
Staphylococcus aureus156.2
Escherichia coli312.5
Acinetobacter baumannii625

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound showed selective toxicity towards cancer cells while having minimal effects on normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Study on Antibacterial Efficacy

A recent investigation evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The study highlighted its effectiveness in inhibiting growth and biofilm formation, suggesting that it could be a candidate for treating infections caused by resistant bacteria .

Evaluation of Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against common fungal pathogens. Results indicated moderate antifungal activity, with notable effects against Candida species, further expanding its potential applications in treating fungal infections .

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of cellular processes. The nitro group is believed to play a critical role in this mechanism by generating reactive nitrogen species that can damage bacterial DNA and proteins .

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